molecular formula C6H8N6 B14323666 2,2'-Bi-1,3,5-triazine, 1,1',2,2'-tetrahydro- CAS No. 106483-77-6

2,2'-Bi-1,3,5-triazine, 1,1',2,2'-tetrahydro-

Cat. No.: B14323666
CAS No.: 106483-77-6
M. Wt: 164.17 g/mol
InChI Key: JGDJPBDUIFLSST-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is a heterocyclic compound that features a six-membered ring structure with alternating nitrogen and carbon atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- typically involves the trimerization of nitriles. One common method is the trimerization of cyanogen chloride or cyanamide under controlled conditions . Another approach involves the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .

Industrial Production Methods

Industrial production of triazines often involves large-scale trimerization processes using nitriles. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

106483-77-6

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

4-(1,4-dihydro-1,3,5-triazin-4-yl)-1,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C6H8N6/c1-7-2-10-5(9-1)6-11-3-8-4-12-6/h1-6H,(H,7,9,10)(H,8,11,12)

InChI Key

JGDJPBDUIFLSST-UHFFFAOYSA-N

Canonical SMILES

C1=NC(N=CN1)C2N=CNC=N2

Origin of Product

United States

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